molecular formula C23H15Cl2N3O5S B12042618 4-Chloro-N-[2-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide CAS No. 477733-59-8

4-Chloro-N-[2-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide

Cat. No.: B12042618
CAS No.: 477733-59-8
M. Wt: 516.4 g/mol
InChI Key: DDLGTDVHYADFGX-RPPGKUMJSA-N
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Description

4-Chloro-N-[2-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a chromenyl group, a sulfonamide group, and multiple chlorine atoms, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[2-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Chromenyl Intermediate: The chromenyl group is synthesized through a condensation reaction involving salicylaldehyde and an appropriate diketone under acidic conditions.

    Hydrazone Formation: The chromenyl intermediate is then reacted with hydrazine to form a hydrazone derivative.

    Coupling with Benzenesulfonamide: The hydrazone derivative is coupled with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products

    Oxidized Derivatives: Various oxidized forms of the chromenyl group.

    Amines: Reduction of the hydrazone linkage can yield amine derivatives.

    Substituted Compounds: Products with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The chromenyl group is particularly noted for its bioactivity.

Industry

Industrially, the compound is used in the development of dyes and pigments due to its chromenyl group, which imparts color properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[2-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The chromenyl group may interact with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide: Lacks the chromenyl group but has similar sulfonamide and hydrazone functionalities.

    6-Chloro-4-oxo-4H-chromen-3-yl derivatives: Compounds with variations in the substituents on the chromenyl group.

Uniqueness

The unique combination of a chromenyl group, sulfonamide group, and multiple chlorine atoms in 4-Chloro-N-[2-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide sets it apart from similar compounds. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile and valuable compound in scientific research .

Properties

CAS No.

477733-59-8

Molecular Formula

C23H15Cl2N3O5S

Molecular Weight

516.4 g/mol

IUPAC Name

N-[(E)-(6-chloro-4-oxochromen-3-yl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide

InChI

InChI=1S/C23H15Cl2N3O5S/c24-15-5-8-17(9-6-15)34(31,32)28-20-4-2-1-3-18(20)23(30)27-26-12-14-13-33-21-10-7-16(25)11-19(21)22(14)29/h1-13,28H,(H,27,30)/b26-12+

InChI Key

DDLGTDVHYADFGX-RPPGKUMJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=COC3=C(C2=O)C=C(C=C3)Cl)NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=COC3=C(C2=O)C=C(C=C3)Cl)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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